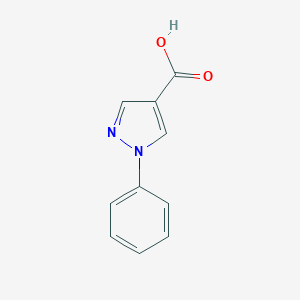
1-Phenyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-Phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This yields the starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, which upon basic hydrolysis, yields the corresponding acid .Molecular Structure Analysis
The molecular formula of 1-Phenyl-1H-pyrazole-4-carboxylic acid is C10H8N2O2 . Its average mass is 188.183 Da and its monoisotopic mass is 188.058578 Da .Chemical Reactions Analysis
The reaction of 1-Phenyl-1H-pyrazole-4-carboxylic acid with other compounds can lead to various products. For example, the reaction with dialkyl azodicarboxylates and substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrazole-4-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 379.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its flash point is 183.4±20.4 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 1-Phenyl-1H-pyrazole-4-carboxylic acid, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently used due to their diverse biological activities . They can be used in the development of new pesticides and herbicides .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals, which can have a variety of applications in catalysis, materials science, and other areas .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize a variety of organometallic compounds . These compounds can have applications in catalysis, materials science, and other fields .
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . This includes the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds .
Anti-inflammatory Activity
Some pyrazole derivatives have been found to have anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Activity
Some pyrazole derivatives have been found to have antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Cancer Treatment
Some pyrazole derivatives have been found to have anticancer activity . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase . This suggests that pyrazoles could be used in the development of new anticancer drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator in allergic and inflammatory responses.
Mode of Action
It is believed to interact with hematopoietic prostaglandin d synthase, potentially altering its function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propriétés
IUPAC Name |
1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROILLPDIUNLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150399 | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1134-50-5 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-Phenyl-1H-pyrazole-4-carboxylic acid?
A1: 1-Phenyl-1H-pyrazole-4-carboxylic acid possesses the molecular formula C10H8N2O2. [] Its structure consists of a pyrazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. [] While the exact spectroscopic data may vary depending on the specific derivative, common characterization techniques include IR, 1H-NMR, and mass spectrometry. [, ]
Q2: How does 1-Phenyl-1H-pyrazole-4-carboxylic acid interact with biological targets?
A2: Studies show that derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid can bind to specific enzymes. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to form a complex with Mycobacterium tuberculosis dihydrofolate reductase [] and Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] Another derivative, 5-[3-(1H-indol-3-yl)propoxy]-1-phenyl-1H-pyrazole-4-carboxylic acid, also interacts with Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] The exact binding mechanisms and downstream effects are likely dependent on the specific derivative and target in question.
Q3: Can you elaborate on the structure-activity relationship (SAR) of 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives?
A3: Research suggests that modifications to the core structure of 1-Phenyl-1H-pyrazole-4-carboxylic acid can significantly impact its biological activity. For example, the introduction of various substituents at the 5-position of the pyrazole ring, such as alkyl, aryl, or acyl groups, has been explored to modulate its pharmacological properties. [, ] Additionally, modifications to the carboxylic acid moiety, such as esterification or amide formation, can alter its physicochemical properties, potentially affecting its pharmacokinetic profile. [, ]
Q4: Are there any known applications of 1-Phenyl-1H-pyrazole-4-carboxylic acid in organic synthesis?
A4: 1-Phenyl-1H-pyrazole-4-carboxylic acid serves as a valuable building block in organic synthesis. It can undergo various transformations, including Friedel-Crafts reactions, to create more complex molecules. For example, it has been utilized in the synthesis of tricyclic pyrazolo[3,4-b]quinolines, -[1,8]naphthyridines, -azepines, -azocines, -pyrido[3,2-g]azocines, and pyrazolo[3,4-b]azonines. []
Q5: Has computational chemistry been used to study 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives?
A5: Yes, computational methods are increasingly employed to investigate the properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid. For example, molecular electrostatic potential calculations have been performed to understand the electronic distribution within the molecule, providing insights into potential interaction sites. [] Additionally, density functional theory (DFT) calculations have been used to explore the conformational preferences and electronic properties of these compounds. [] These computational studies contribute to a deeper understanding of the structure-activity relationships and aid in the design of new derivatives with improved properties.
Q6: How does water influence the self-assembly of 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives?
A6: X-ray crystallographic studies of the derivative 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester revealed the significant role of water molecules in its self-assembly. [, ] The water molecules act as bridges, forming hydrogen bonds with multiple molecules of the derivative, leading to the formation of intricate supramolecular architectures. [] This highlights the importance of considering solvent effects in understanding the solid-state packing and potential applications of these compounds.
Q7: Can you provide an example of how analytical techniques are used to characterize 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives?
A7: X-ray powder diffraction has been successfully employed to determine the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [] This technique provides valuable information about the arrangement of molecules in the solid state, contributing to the understanding of their physicochemical properties and potential applications.
Q8: Are there any known antibacterial activities associated with 1-Phenyl-1H-pyrazole-4-carboxylic acid or its derivatives?
A8: Research has shown that a copper(II) complex incorporating 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a ligand exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] This finding suggests the potential of exploring metal complexes of 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives for the development of novel antibacterial agents.
Q9: Can you provide an example where 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives exhibit selective binding?
A9: NMR studies have demonstrated the selective binding of acetone to the methyl group of the pyrazole moiety in a series of 1-Phenyl-1H-pyrazole-4-carboxylic acid ester derivatives. [, ] This selectivity is attributed to a combination of hydrogen bonding and C–H···π interactions. [, ] These findings highlight the potential for designing 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives as selective receptors for specific molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



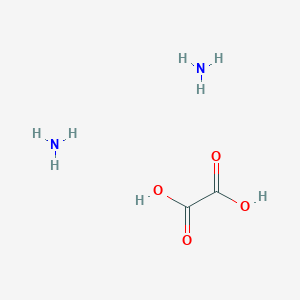
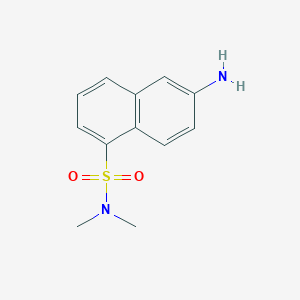
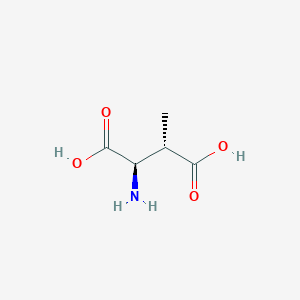
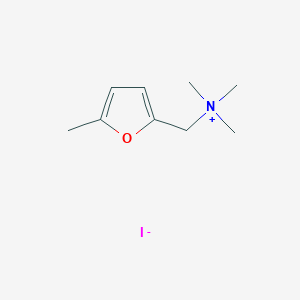
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

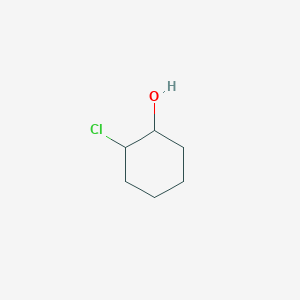
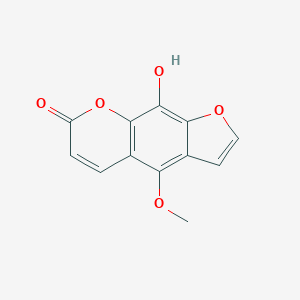
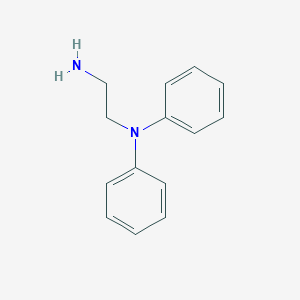

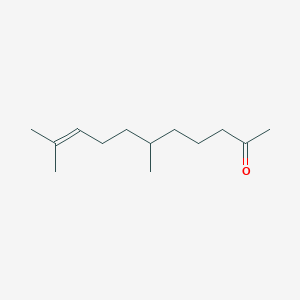
![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)